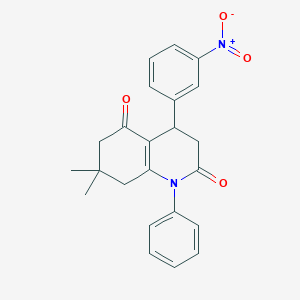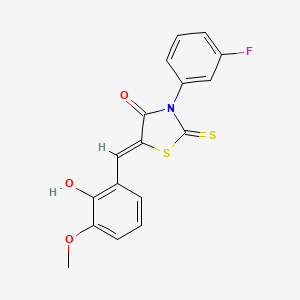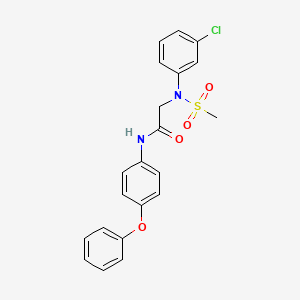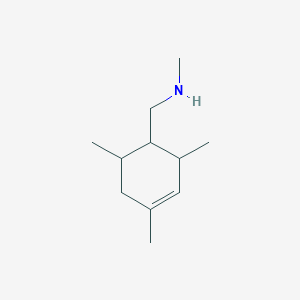![molecular formula C14H12ClN3O4 B4922167 N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. In biochemistry, it has been investigated for its role in enzyme inhibition. In pharmacology, it has been explored for its potential as a drug candidate for the treatment of various diseases such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell proliferation. It may also act as a reactive oxygen species scavenger, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to have antioxidant properties, which could contribute to its anti-inflammatory effects. In vivo studies have shown that this compound can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its antioxidant properties, which could be useful in studying the role of oxidative stress in disease development. One limitation of using this compound is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to explore its potential as a drug candidate for the treatment of diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with furoyl hydrazine in the presence of a base. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final product. This synthesis method has been optimized for high yield and purity.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-8-4-5-9(7-10(8)15)16-13(20)14(21)18-17-12(19)11-3-2-6-22-11/h2-7H,1H3,(H,16,20)(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPICLNIUBPPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)

![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)


![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)